3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide
Description
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-17(2,3)23-15-13(10-20-23)16(25)22(11-19-15)8-6-14(24)21-12-5-4-7-18-9-12/h4-5,7,9-11H,6,8H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDCVHSEXOTVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.398 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities.
Research indicates that this compound acts primarily as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for cell cycle regulation, and their dysregulation is often associated with cancer and other proliferative diseases. By inhibiting CDKs, this compound may suppress cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : The compound has shown efficacy in inhibiting the growth of various cancer cell lines by targeting specific CDKs involved in cell cycle progression .
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
- Neuroprotective Potential : Preliminary studies suggest that it could have neuroprotective effects, which may be beneficial in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including the compound :
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits CDK activity in several cancer cell lines, leading to reduced cell viability and increased apoptosis rates .
- Animal Models : In vivo studies using mouse models of cancer have shown promising results, with treated animals exhibiting reduced tumor growth compared to controls. This highlights the potential for therapeutic applications in oncology .
- Comparative Studies : Comparative analyses with other known CDK inhibitors revealed that this compound exhibits a favorable selectivity profile, suggesting it may have fewer side effects than existing therapies .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C18H21N5O3
- Molecular Weight : 355.4 g/mol
- CAS Number : 899751-91-8
The structural configuration of this compound incorporates a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, compounds with similar structures have shown selective inhibition of c-Met kinases, which are implicated in various cancers. The compound may exhibit similar properties due to its structural analogies with known inhibitors that have progressed through clinical trials for treating non-small cell lung cancer and renal cell carcinoma .
Inhibition of Enzymatic Activity
Research indicates that pyrazolo[3,4-d]pyrimidines can act as inhibitors of key enzymes involved in signal transduction pathways. This includes the modulation of mTORC1 activity, which plays a crucial role in cell growth and proliferation. The compound's ability to interact with such targets could lead to significant therapeutic implications in cancer treatment .
Structure-Activity Relationship (SAR) Studies
SAR studies on related compounds have demonstrated that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For example, substituents at the 2 and 6 positions of the ring have been shown to affect potency against various cancer cell lines . This suggests that similar modifications could be explored for the compound in focus.
Potential for Drug Development
Given its promising biological activities, there is potential for developing this compound into a drug candidate. It can serve as a lead compound for synthesizing derivatives with improved efficacy and selectivity against targeted diseases . The ongoing research into related heterocycles indicates a trend towards discovering novel therapeutic agents based on this scaffold.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Heterocycles :
- The target compound shares the pyrazolo[3,4-d]pyrimidine core with LY231514 analogues and Example 53 but differs from the coumarin-pyrazolo[3,4-b]pyridine hybrid in . The pyrazolo[3,4-d]pyrimidine core is associated with kinase inhibition and nucleic acid antagonism, while coumarin hybrids may exhibit fluorescence or antimicrobial properties .
Substituent Effects :
- tert-butyl vs. Trifluoromethylphenyl : The tert-butyl group in the target compound likely enhances metabolic stability compared to the electron-withdrawing trifluoromethyl group in its analog (), which may improve bioavailability .
- Pyridinyl vs. Chromene/Fluorophenyl : The pyridin-3-yl group in the target compound could enhance solubility relative to hydrophobic chromene or fluorophenyl moieties in other analogs ().
For example, FeCl3-SiO2 catalysis () offers moderate yields (75%), while Pd-catalyzed cross-coupling () yields lower (28%), reflecting challenges in complex heterocycle synthesis .
The fluorinated chromene derivative () may target kinases or DNA-binding proteins due to its structural similarity to known inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for synthesizing 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling of the pyrazolo[3,4-d]pyrimidine core with tert-butyl and propanamide substituents. Key parameters include:
- Temperature : Reactions often proceed under reflux (e.g., 80–100°C in ethanol or DMF) to ensure activation of intermediates .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or triethylamine are used for cross-coupling steps .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol or acetonitrile aids in crystallization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization ensure >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and chemical shifts (e.g., tert-butyl at δ ~1.4 ppm, pyridin-3-yl signals in aromatic regions) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion matching C₁₈H₂₂N₆O₂) .
- FTIR : Confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amide linkages (~1650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition : Kinase assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits to measure IC₅₀ values .
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM over 48–72 hours .
- Solubility/Stability : HPLC analysis in PBS (pH 7.4) to assess stability over 24 hours .
Advanced Research Questions
Q. How can computational modeling predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into kinase ATP-binding pockets (e.g., PDB ID 1M7Q). Focus on hydrogen bonding between the pyridin-3-yl group and hinge residues (e.g., Met793 in EGFR) .
- MD Simulations : Run 100 ns simulations in GROMACS to evaluate binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., pyridin-2-yl vs. pyridin-3-yl) to rationalize activity differences .
Q. How should contradictory data in biological activity across similar analogs be resolved?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ values from multiple studies (e.g., kinase inhibition data from ) and identify outliers via statistical tests (e.g., Grubbs’ test).
- Structural Clustering : Group compounds by substituent patterns (e.g., tert-butyl vs. phenyl groups) to correlate activity trends .
- Experimental Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Microsomal Stability Testing : Use liver microsomes (human/rat) with NADPH to measure metabolic half-life. Optimize via CYP450 inhibition assays .
- Plasma Protein Binding : Equilibrium dialysis to assess fraction unbound; aim for <95% binding to ensure bioavailability .
Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water mixtures). Refine data using SHELX-97 to determine bond angles, torsional strains, and intermolecular interactions (e.g., π-π stacking of pyridin-3-yl) .
- Electron Density Maps : Validate hydrogen-bonding networks (e.g., between the amide NH and pyrimidine carbonyl) to confirm bioactive conformation .
Methodological Notes for Experimental Design
- Synthesis Reproducibility : Always report solvent purity (e.g., HPLC-grade), reaction atmosphere (N₂/Ar), and catalyst batch to ensure reproducibility .
- Biological Assay Controls : Include positive controls (e.g., imatinib for kinase assays) and vehicle controls (DMSO <0.1%) .
- Data Interpretation : Use cheminformatics tools (e.g., KNIME, MOE) to cross-validate computational and experimental results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
